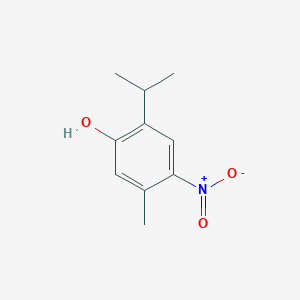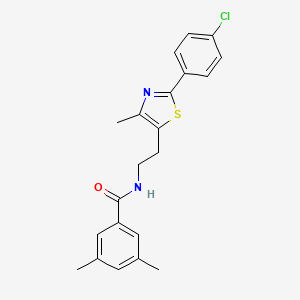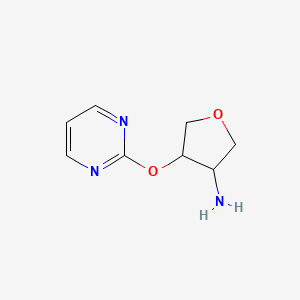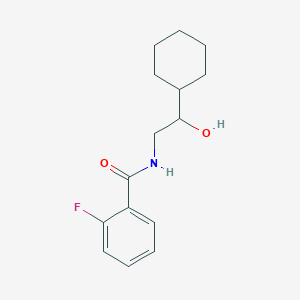
2-Isopropil-5-metil-4-nitrofenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methyl-4-nitrophenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methyl-4-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Nitrophenols, a class of compounds to which 2-isopropyl-5-methyl-4-nitrophenol belongs, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
This group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitrophenols can be involved in various biochemical reactions, including nitration and conversion of nitro groups to amines .
Pharmacokinetics
Nitrophenols are generally known for their polar character, which can influence their absorption and distribution in the body .
Result of Action
Nitrophenols can cause various cellular effects, including changes in enzyme activity and cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-5-methyl-4-nitrophenol . For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methyl-4-nitrophenol typically involves nitration of thymol (2-isopropyl-5-methylphenol). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the aromatic ring of thymol.
Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-5-methyl-4-nitrophenol follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-5-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used
Comparación Con Compuestos Similares
2-Isopropyl-5-methyl-4-nitrophenol can be compared with other similar compounds, such as:
Thymol (2-isopropyl-5-methylphenol): Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
2,6-Dimethyl-4-nitrophenol: Similar structure but with two methyl groups instead of one isopropyl group, leading to variations in reactivity and applications.
The uniqueness of 2-Isopropyl-5-methyl-4-nitrophenol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5-methyl-4-nitro-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLVXFNLLOORV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)



![3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol](/img/structure/B2404027.png)


![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2404033.png)

